An In-depth Technical Guide to 2-(5-Chloro-2-thienyl)pyrrolidine: Properties, Reactivity, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 2-(5-Chloro-2-thienyl)pyrrolidine: Properties, Reactivity, and Applications in Modern Drug Discovery
Foreword: The Strategic Value of Heterocyclic Scaffolds
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the exploration of unique chemical matter. Heterocyclic compounds, particularly those incorporating multiple distinct ring systems, offer a rich playground for molecular design. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold found in over 20 FDA-approved drugs.[1] Its non-planar, sp³-rich geometry allows for an effective exploration of three-dimensional pharmacophore space, a critical factor for enhancing target selectivity and improving physicochemical properties.[2][3]
This guide focuses on 2-(5-Chloro-2-thienyl)pyrrolidine , a bifunctional building block that marries the conformational flexibility of the pyrrolidine moiety with the electronic characteristics of a 2-substituted 5-chlorothiophene ring. This combination presents a unique set of chemical properties and reactive handles, making it a valuable intermediate in the synthesis of centrally acting agents and other complex molecular architectures.[4][5] We will delve into its core chemical properties, predictable reactivity, and strategic applications, providing researchers and drug development professionals with the foundational knowledge required to effectively leverage this compound in their synthetic campaigns.
Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a chemical building block is paramount to its successful application in synthesis. The key physicochemical data for 2-(5-Chloro-2-thienyl)pyrrolidine are summarized below.
| Property | Value | Source |
| CAS Number | 524674-42-8 | [4][6][7] |
| Molecular Formula | C₈H₁₀ClNS | [4][6][7] |
| Molecular Weight | 187.69 g/mol | [4][6][7] |
| Appearance | Not explicitly stated; likely an oil or low-melting solid | - |
| Storage | Store at room temperature, sealed in a dry environment.[6] Some related structures are noted to be air-sensitive and may darken over time; storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[8][9] |
The structural architecture, featuring a chiral center at the C2 position of the pyrrolidine ring, immediately suggests that this compound is a racemic mixture unless specified otherwise. The presence of the basic secondary amine of the pyrrolidine and the electron-rich, yet halogenated, thiophene ring dictates its reactivity, which we will explore in subsequent sections.
Synthetic Considerations and Strategies
A logical and widely applicable approach is the reductive amination of a γ-amino ketone or the cyclization of a haloamine. A conceptual workflow for its synthesis could involve a [3+2] cycloaddition, a powerful method for constructing five-membered rings.[1]
Conceptual Synthetic Workflow: [3+2] Cycloaddition
This pathway illustrates a general, yet powerful, method for accessing substituted pyrrolidines. The choice of specific reagents and conditions would require experimental optimization.
Caption: Conceptual workflow for pyrrolidine synthesis via [3+2] cycloaddition.
Causality in Experimental Design: The choice of a cycloaddition strategy is driven by its efficiency in ring construction and the ability to introduce substituents with stereochemical control. The in situ formation of the azomethine ylide from a simple amino acid ester and an aldehyde is a common and reliable method, minimizing the handling of unstable intermediates.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 2-(5-Chloro-2-thienyl)pyrrolidine stems from its distinct reactive sites, which can be addressed with high chemoselectivity.
-
The Pyrrolidine Nitrogen (N-H): As a secondary amine, this nitrogen is both basic and nucleophilic. It readily undergoes a variety of classical amine reactions:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce substituents.
-
N-Acylation/Sulfonylation: Reaction with acid chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides. This is a common strategy to modulate the compound's properties or to link it to other fragments.
-
Coupling Reactions: Participation as the amine component in Buchwald-Hartwig amination or other metal-catalyzed cross-coupling reactions.
-
-
The Thiophene Ring: This heterocycle has two key points of reactivity:
-
C-H Activation/Lithiation: The hydrogen at the C3 or C4 position can be removed by a strong base (e.g., n-BuLi), creating a nucleophilic organolithium species that can react with various electrophiles.
-
C-Cl Bond: The chloro-substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), enabling the introduction of aryl, vinyl, or alkynyl groups. This is a cornerstone of modern synthetic chemistry for building molecular complexity.
-
Caption: Key reactive sites of 2-(5-Chloro-2-thienyl)pyrrolidine.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this scaffold lies in its application as a key intermediate for compounds targeting the central nervous system (CNS).[4][5] Its structural features are particularly well-suited for the design of dopamine and serotonin receptor modulators.
-
Scaffold for CNS Agents: It is frequently employed in the synthesis of potential treatments for neurological and psychiatric disorders such as depression, anxiety, and Parkinson's disease.[4][5]
-
Structure-Activity Relationship (SAR) Studies: The conformational rigidity of the joined heterocyclic system provides a constrained framework that is invaluable for SAR studies.[4][5] By systematically modifying the reactive handles (N-H and C-Cl), medicinal chemists can probe the binding pocket of a biological target and optimize for potency, selectivity, and pharmacokinetic properties.[2][3]
Caption: Role of the scaffold in a typical drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. The available safety data for related compounds indicates that 2-(5-Chloro-2-thienyl)pyrrolidine should be handled with care.
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.[8][11]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6][8] For enhanced stability, especially for long-term storage, blanketing with an inert gas like nitrogen or argon is advisable.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Representative Experimental Protocol: N-Sulfonylation
This protocol provides a detailed, self-validating methodology for a common derivatization reaction at the pyrrolidine nitrogen. It serves as a practical example of how to utilize the compound's nucleophilicity.
Objective: To synthesize N-(p-toluenesulfonyl)-2-(5-chloro-2-thienyl)pyrrolidine.
Materials:
-
2-(5-Chloro-2-thienyl)pyrrolidine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (sufficient volume for ~0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel), appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(5-Chloro-2-thienyl)pyrrolidine (1.0 eq). Dissolve it in anhydrous DCM.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes to cool it to 0 °C. Causality: This is done to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the stirred solution. Causality: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 5 minutes. A slight excess ensures the complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. The starting material (amine) should be consumed, and a new, less polar spot (product) should appear. Self-Validation: TLC provides a real-time check on the reaction's completion, preventing premature workup or unnecessary reaction time.
-
Aqueous Workup (Quenching): Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers. Causality: The bicarbonate wash removes any remaining acid chloride and the HCl salt of the base. The extraction ensures maximum recovery of the organic-soluble product.
-
Washing: Wash the combined organic layers with brine. Causality: The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and rinse the drying agent with a small amount of DCM.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide product.
Conclusion
2-(5-Chloro-2-thienyl)pyrrolidine is more than a simple building block; it is a strategically designed scaffold offering multiple avenues for chemical diversification. Its inherent structural features—a chiral, nucleophilic pyrrolidine ring and a thiophene ring functionalized for cross-coupling—make it an exceptionally versatile tool for medicinal chemists. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, will empower researchers to unlock its full potential in the synthesis of novel, biologically active compounds, particularly in the challenging but vital field of CNS drug discovery.
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2-(5-Chloro-2-thienyl)pyrrolidine. MySkinRecipes. [Link]
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2-(Thien-2-yl)pyrrolidine Chemical Properties. LookChem. [Link]
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2-(5-Chloro-2-thienyl)pyrrolidine Product Description. MySkinRecipes. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid. PubChem. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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